(3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
This compound belongs to the methanone class, featuring a 4,5-dihydroimidazole core linked to a 3-bromophenyl group and a 3-fluorobenzylthio substituent. The structure combines halogenated aromatic rings (bromo and fluoro) with a sulfur-containing side chain, which may influence its electronic properties and biological activity. For example, a closely related furyl-substituted analog (5-bromo-2-furyl variant) has a molecular formula of C₁₅H₁₂BrFN₂O₂S, an average mass of 383.235 Da, and a ChemSpider ID of 2809098 . Substitutions at the phenyl or benzyl positions significantly alter physicochemical properties, as seen in other analogs (discussed below).
Properties
IUPAC Name |
(3-bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c18-14-5-2-4-13(10-14)16(22)21-8-7-20-17(21)23-11-12-3-1-6-15(19)9-12/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYVAJNUGRJSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that features a unique combination of functional groups, including a bromophenyl moiety and a thioether linked to an imidazole derivative. This structural diversity suggests potential biological activities that are of interest in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.27 g/mol. The presence of halogen substituents (bromine and fluorine) can enhance the lipophilicity and bioactivity of the compound, making it a candidate for various pharmacological applications.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The imidazole ring can coordinate with metal ions, while the bromophenyl and fluorobenzylthio groups may engage in hydrogen bonding and π-π stacking interactions, influencing enzyme activity or receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antitumor Activity : Compounds bearing imidazole rings have been reported to show significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives with similar functionalities have demonstrated IC50 values in the low micromolar range against human cancer cells .
- Antimicrobial Properties : The presence of thioether groups in related compounds has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Enzyme Inhibition : Imidazole derivatives are known to inhibit specific enzymes, such as lipoxygenases, which play a role in inflammatory processes. This inhibition can lead to reduced inflammation and associated symptoms .
Case Studies and Research Findings
- Antitumor Activity : A study on thiazole-bearing compounds revealed that structural modifications could significantly enhance their cytotoxic potential. For example, substituents on the phenyl ring were crucial for activity against Jurkat cells (IC50 = 1.61 µg/mL) . Similar structure-activity relationships (SAR) could be explored for the target compound.
- Antimicrobial Testing : In another investigation, thiazole derivatives were synthesized and tested for their antibacterial efficacy. Compounds showed promising results against multiple bacterial strains, indicating that the thioether functionality might contribute to their mode of action .
- Enzyme Interaction Studies : Molecular dynamics simulations have been employed to study the interactions between imidazole derivatives and target proteins, revealing that hydrophobic contacts play a significant role in binding affinity .
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Thiazole + phenyl | Antitumor | 1.61 |
| Compound B | Imidazole + thiol | Antimicrobial | 10–30 |
| Compound C | Imidazole + halogen | Enzyme Inhibition | <5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone
- Key Differences : Replaces the 3-bromophenyl group with a 5-bromo-2-furyl moiety.
- This compound has a slightly lower molecular mass (383.235 Da) due to the oxygen atom in the furan ring .
Compound B : (3-Bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Key Differences : Substitutes the 3-fluorobenzylthio group with a 3-methylbenzylthio group.
Modifications to the Heterocyclic Core
Compound C : 4-{[Cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl]carbonyl}morpholine (2a)
- Key Differences : Replaces the benzylthio and bromophenyl groups with tris(4-methoxyphenyl) substituents and adds a morpholine ring.
- Impact : The tris-methoxy groups increase steric bulk and electron-donating capacity, while the morpholine enhances solubility. However, the synthesis yield is lower (40% ) compared to other derivatives .
Compound D : (4-Methylpiperidin-1-yl)(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2d)
Sulfur-Containing Side Chain Variations
Compound E : 2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylpropan-1-one
- Key Differences : Replaces the dihydroimidazole core with a benzimidazole system and modifies the sulfanyl side chain.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Electronic Effects : Fluorine and bromine substituents enhance electrophilicity, which may improve binding to biological targets (e.g., enzymes or receptors) compared to methyl or methoxy groups .
- Synthetic Efficiency : Compounds with bulkier substituents (e.g., tris(4-methoxyphenyl)) show lower yields (37–42% ) due to steric challenges, while smaller groups (e.g., 4-methylpiperidinyl) achieve higher yields (75% ) .
- Spectral Confirmation : NMR data for analogs (e.g., δH 3.72 for methoxy groups in Compound C) validate structural assignments, suggesting similar methodologies could confirm the target compound’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
